molecular formula C10H20 B1361380 3,7-Dimethyl-1-octene CAS No. 4984-01-4

3,7-Dimethyl-1-octene

Cat. No.: B1361380
CAS No.: 4984-01-4
M. Wt: 140.27 g/mol
InChI Key: KSXTZYRIJKDCEA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-octene is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by the presence of a carbon-carbon double bond. It is a colorless liquid with a molecular weight of 140.27 g/mol .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-octene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

Chemical Properties and Structure

3,7-Dimethyl-1-octene is an alkene characterized by a carbon-carbon double bond, with the molecular formula C10H20C_{10}H_{20} and a molecular weight of 140.27 g/mol. It is a colorless liquid that exhibits flammability and has a boiling point of approximately 154-156°C .

Polymer Chemistry

This compound serves as a building block in the synthesis of various polymers. Its copolymerization with styrene and other monomers using Ziegler-Natta catalysts has been extensively studied. The stereospecific insertion of this compound into metal-carbon bonds allows for the formation of high-performance materials with tailored properties .

Key Studies:

  • Research indicates that copolymers formed from this compound exhibit enhanced mechanical properties compared to traditional polymers .
  • The compound has been utilized to create specialty polymers used in coatings and adhesives due to its favorable chemical structure.

Recent studies have investigated the biological activity of this compound, particularly its antimicrobial properties. Research shows that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

Biochemical Mechanisms:

  • As an intermediate in fatty acid metabolism, this compound plays a role in the synthesis of 2,6-Dimethylheptanoyl-CoA, which is crucial for branched-chain fatty acid oxidation .
  • The compound's interaction with biological molecules may lead to novel therapeutic agents targeting metabolic pathways.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and lubricants. Its unique properties make it suitable for creating high-performance lubricants that operate under extreme conditions .

Applications Overview:

Application AreaDescription
Polymer ProductionUsed as a monomer for copolymerization with styrene and other compounds.
Antimicrobial AgentsInvestigated for its efficacy against various microbial strains.
Specialty ChemicalsEmployed in the synthesis of lubricants and other industrial products.

Case Study 1: Copolymerization Research

A study exploring the copolymerization of this compound with ethylene demonstrated significant improvements in thermal stability and mechanical strength compared to traditional polyethylene . This research highlights the potential for developing advanced materials suitable for demanding applications.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of this compound against clinical isolates, results showed substantial inhibition of bacterial growth. This suggests that the compound could be developed into a novel antimicrobial agent for medical or agricultural use.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-octene involves its interaction with molecular targets and pathways. In polymerization reactions, it undergoes stereospecific insertion into metal-CH₃ bonds, facilitated by Ziegler-Natta catalysts . This process leads to the formation of copolymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-Octene: An alkene with a similar structure but without the methyl substitutions.

    2,6-Dimethyl-7-octene: Another isomer with a different arrangement of the double bond and methyl groups.

    3,7-Dimethyloct-1-ene: An isomer with the same molecular formula but different structural arrangement.

Uniqueness

3,7-Dimethyl-1-octene is unique due to its specific arrangement of methyl groups and the double bond, which imparts distinct chemical and physical properties. Its ability to undergo stereospecific polymerization makes it valuable in the production of specialized polymers and copolymers .

Biological Activity

3,7-Dimethyl-1-octene (C10H20) is a branched-chain alkene that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its cytotoxic, antioxidant, antimicrobial, and antifungal activities.

  • Molecular Formula: C10H20
  • Molecular Weight: 140.2658 g/mol
  • CAS Number: 4984-01-4
  • IUPAC Name: 3,7-Dimethyloct-1-ene

Cytotoxicity and Antioxidant Properties

A study evaluated the cytotoxic and antioxidant properties of several monoterpenes, including this compound. The research utilized various in vitro assays to assess these properties:

  • In Vitro Assays:
    • DPPH and ABTS Radical Scavenging: Demonstrated concentration-dependent radical scavenging activity.
    • Ferric Reducing Antioxidant Power (FRAP): Showed significant antioxidant potential.

The results indicated that while this compound exhibited some antioxidant activity, it did not significantly affect cell viability in the tested concentrations (31.25–500 μg/mL) during cytotoxicity assessments using Artemia salina and Saccharomyces cerevisiae models .

Antimicrobial and Antifungal Activities

Research has indicated that monoterpenes like this compound possess antimicrobial and antifungal properties. The compound was tested against various microbial strains:

Microbial Strain Activity
Escherichia coliModerate
Staphylococcus aureusStrong
Candida albicansModerate

The findings suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies .

Case Study 1: Antioxidant Activity

In a controlled laboratory setting, researchers tested the antioxidant capacity of this compound alongside other monoterpenes. The study employed both DPPH and ABTS assays to quantify radical scavenging abilities. The results showed that while the compound had some antioxidant effects, it was less effective than other tested monoterpenes such as nerol .

Case Study 2: Antimicrobial Efficacy

A different study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated significant inhibition zones for Staphylococcus aureus, suggesting its potential application as a natural preservative or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,7-dimethyl-1-octene, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via acid-catalyzed dehydration of 3,7-dimethyl-1-octanol or isomerization of related alkenes. Catalytic hydrogenation (using Pd or Pt catalysts) and oxidation with KMnO₄/CrO₃ are common for modifying intermediates. GC-MS and NMR are critical for verifying structural integrity and purity, with retention indices and coupling constants used to distinguish stereoisomers .

Q. How is this compound characterized in complex mixtures, such as environmental or biological samples?

  • Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is preferred. For example, in vaping emissions, thermal desorption-GC/MS identifies its presence at temperatures ≥322°C, with quantification via internal standards like duroquinone. Baseline separation from co-eluting terpenes (e.g., citronellyl acetate) requires polar capillary columns (e.g., DB-WAX) .

Q. What are the known biological or ecological roles of this compound?

  • Methodology : In plant systems, it is studied as a volatile organic compound (VOC) involved in indirect defense mechanisms. Headspace solid-phase microextraction (HS-SPME) paired with GC×GC-TOFMS can profile its emission dynamics under herbivory stress. Comparative studies with Rhodinol and citronellyl acetate highlight its unique floral odor profile, linked to specific receptor interactions in pollinators .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its reactivity in copolymerization studies?

  • Methodology : Circular dichroism (CD) spectroscopy and DFT calculations reveal that (S)-3,7-dimethyl-1-octene forms left-handed helical copolymers with aromatic monomers (e.g., 2-vinylnaphthalene). The "couplet" CD signature (5.0–3.0 cm⁻¹) arises from dipole-dipole interactions, with ellipticity differences reflecting conformational equilibria between helical screw senses .

Q. What mechanistic pathways explain the thermal degradation of this compound in high-temperature applications?

  • Methodology : Pyrolysis-GC/MS studies show dominant degradation products (e.g., 1-pristene, 3,7,11-trimethyl-1-dodecanol) forming via radical chain reactions. Kinetic analysis using Arrhenius plots (activation energy ~85 kJ/mol) and time-resolved FTIR spectroscopy identifies C=C bond cleavage as the rate-limiting step. Competing pathways (e.g., Diels-Alder cyclization) are negligible below 350°C .

Q. How can computational models predict the environmental fate of this compound?

  • Methodology : EPI Suite and SPARC models estimate biodegradation half-lives (t₁/₂ ~15–30 days) and octanol-water partition coefficients (log Kₒw = 3.8). Molecular dynamics simulations of air-water partitioning (Henry’s law constant = 1.2 × 10⁻³ atm·m³/mol) align with experimental fugacity measurements in soil microcosms .

Q. Data Contradictions and Resolution

Q. Why do reported antimicrobial activities of this compound vary across studies?

  • Resolution : Discrepancies arise from differences in solvent systems (e.g., DMSO vs. ethanol) affecting bioavailability. Minimum inhibitory concentration (MIC) assays against Candida albicans show ethanol-based solutions enhance permeability (MIC = 32 µg/mL vs. 128 µg/mL in DMSO). Synergistic effects with azole antifungals require isobologram analysis to validate .

Q. How does the compound’s stability in fragrance formulations conflict with its reactivity in synthetic chemistry?

  • Resolution : In fragrances, encapsulation in cyclodextrins or silica matrices suppresses oxidation. In contrast, free this compound undergoes rapid autoxidation (ΔG‡ = 72 kJ/mol) under ambient light, forming peroxides. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA quantifies degradation products .

Q. Methodological Tables

Analytical Technique Application Key Parameters Reference
GC-MS (DB-WAX column)Quantification in vaping emissionsLOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
CD SpectroscopyStereochemical analysis of copolymersEllipticity at 275 nm: Δε = +12.3 L·mol⁻¹·cm⁻¹
HS-SPME/GC×GC-TOFMSVOC profiling in plant systemsRecovery: 92–105% (RSD <8%)

Properties

IUPAC Name

3,7-dimethyloct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXTZYRIJKDCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871109
Record name 3,7-Dimethyloct-1-ene
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Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4984-01-4
Record name 3,7-Dimethyl-1-octene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-dimethyloct-1-ene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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